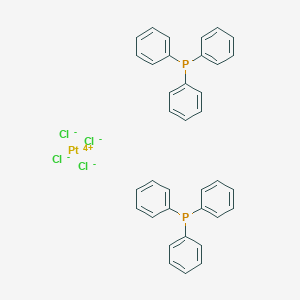

Tetracloro(trifenilfosfano)platino(IV)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Platinum(4+);triphenylphosphane;tetrachloride” is a compound that involves platinum, triphenylphosphane, and tetrachloride . It’s not intended for human or veterinary use and is used only for research.

Synthesis Analysis

A new method for the synthesis of platinum (IV) chloride has been developed based on the interaction of concentrated sulfuric acid (96 wt %) with alkali metal hexachloroplatinates (IV) at a temperature of 160°C . The yield of platinum chloride (α-PtCl 4) is at least 95%, and the main by-products that remain in the sulfuric acid solution are platinum (IV) chloroaqua and sulfate-chloroaqua complexes .

Molecular Structure Analysis

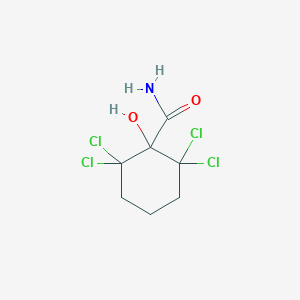

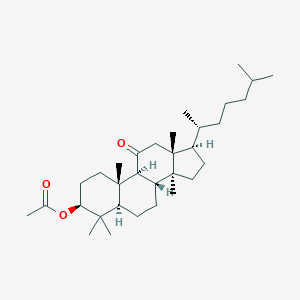

The molecular formula of this compound is C36H32Cl2P2Pt+2. The structure of platinum compounds has been studied in detail using X-ray powder diffraction and thermogravimetric analysis, nuclear magnetic resonance spectroscopy (195 Pt magic angle spinning NMR), and Raman spectroscopy .

Chemical Reactions Analysis

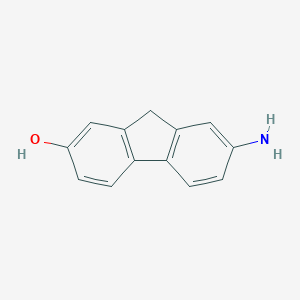

Tetrakis(triphenylphosphine)platinum(0) can undergo oxidative addition to organochalcogen compounds such as dithienyl ditelluride through the cleavage of the carbon–chalcogen bond. This reaction can play a role in homogeneous catalysis .

Physical And Chemical Properties Analysis

Platinum is a dense, malleable, ductile, precious, gray-white transition metal . It exhibits excellent corrosion resistance at elevated temperatures . Platinum (IV) chloride is soluble in water .

Aplicaciones Científicas De Investigación

Síntesis de otros compuestos de platino

El isómero cis del cloruro de bis(trifenilfosfina)platino(II) se utiliza principalmente como reactivo para la síntesis de otros compuestos de platino . Se prepara calentando soluciones de cloruros de platino(II) con trifenilfosfina .

Plateado

Este compuesto también se usa en el plateado . El plateado es un método para depositar una fina capa de platino sobre la superficie de otro metal, lo que puede mejorar la dureza del metal, la resistencia al desgaste y otras propiedades.

Catalizador en la hidrosilylación

La hidrosilylación es un proceso que implica la adición de enlaces silicio-hidrógeno a enlaces insaturados, como los dobles enlaces carbono-carbono. El cloruro de bis(trifenilfosfina)platino(II) se utiliza como catalizador en este proceso .

Craqueo catalítico de aceite de cera

En la industria petrolera, el craqueo catalítico es un proceso crucial para descomponer las grandes moléculas de hidrocarburos en fracciones más pequeñas y valiosas. Este compuesto se utiliza en el craqueo catalítico del aceite de cera .

Estudios de fotoisomerización

El complejo sufre fotoisomerización, un proceso en el que la disposición espacial de los átomos en una molécula se altera mediante la absorción de luz . Esta propiedad lo hace útil para estudios en el campo de la fotoquímica.

Estudios estructurales

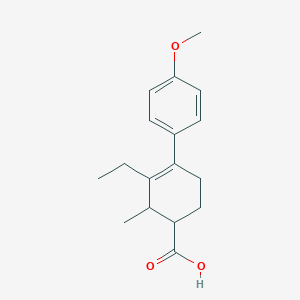

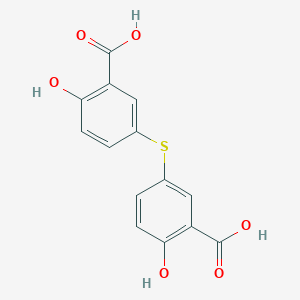

Debido a sus propiedades estructurales únicas, este compuesto se utiliza a menudo en estudios estructurales. Por ejemplo, en el isómero cis, el Pt-P promedio tiene una distancia de enlace de 2,261 Å y el Pt-Cl promedio tiene una distancia de enlace de 2,346 Å .

Mecanismo De Acción

Target of Action

It is known that this compound is primarily used as a reagent for the synthesis of other platinum compounds .

Mode of Action

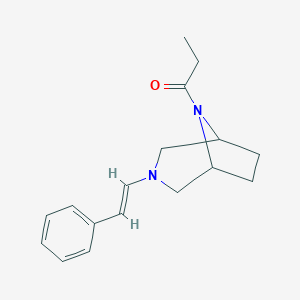

The cis-Bis(triphenylphosphine)platinum(II) chloride is a metal phosphine complex with the formula PtCl2[P(C6H5)3]2 . Both cis and trans isomers are known, and they are square planar about the central platinum atom . The cis isomer is the thermodynamic product due to triphenylphosphine being a strong trans effect ligand .

Biochemical Pathways

Similar compounds are generally used as catalysts for various coupling reactions .

Pharmacokinetics

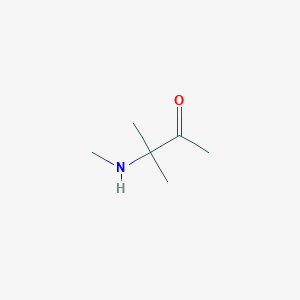

It is known that the compound is a white to yellow powder , and it is slightly soluble in chloroform and toluene .

Result of Action

It is known that the complex undergoes photoisomerization .

Action Environment

The action of cis-Bis(triphenylphosphine)platinum(II) chloride can be influenced by environmental factors such as temperature and light due to its photoisomerization property . Furthermore, the presence of excess triphenylphosphine can convert the trans isomer to the cis complex .

Safety and Hazards

Direcciones Futuras

The expansion of the arsenal of methods for the synthesis of these simple platinum compounds as binary halides, in particular chlorides, is not only an interesting task for academic science but is also directly related to their practical application in the synthesis of platinum complex compounds and the preparation of catalytic systems based on this metal .

Propiedades

IUPAC Name |

platinum(4+);triphenylphosphane;tetrachloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C18H15P.4ClH.Pt/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;;;/h2*1-15H;4*1H;/q;;;;;;+4/p-4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUUWDHXJKGZVAG-UHFFFAOYSA-J |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

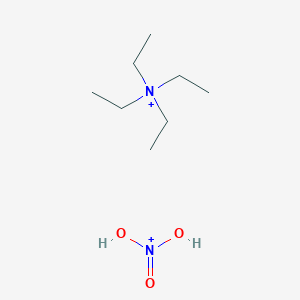

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Cl-].[Cl-].[Cl-].[Pt+4] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H30Cl4P2Pt |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

861.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow crystals. |

Source

|

| Record name | Bis(triphenylphosphine)platinum chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12366 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

10199-34-5 |

Source

|

| Record name | Bis(triphenylphosphine)palladium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.438 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.